5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride
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Overview
Description
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride is a selective dual inhibitor targeting Cyclin-Dependent Kinase (CDK) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase (DYRK). It has IC50 values of 68 nM and 282 nM, respectively . This compound is primarily utilized in research related to cancer and neurological diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride involves the preparation of its core structure, which includes a pyrimidine ring substituted with a benzodioxole and a dichlorophenyl group. The synthetic route typically involves:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution reactions: Introduction of the benzodioxole and dichlorophenyl groups through nucleophilic substitution reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Optimization of reaction conditions: Temperature, solvent, and reaction time are optimized to maximize yield.
Purification processes: Techniques such as recrystallization, chromatography, and filtration are employed to purify the final product.
Quality control: Analytical methods like HPLC and NMR are used to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound.
Scientific Research Applications
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of CDK and DYRK, which are involved in cell cycle regulation and cancer progression.
Neurological Disease Research: The compound is utilized to investigate the role of these kinases in neurological disorders.
Drug Development: This compound serves as a chemical probe in the development of new therapeutic agents targeting CDK and DYRK.
Biological Studies: It is employed in various biological assays to understand the molecular mechanisms of kinase inhibition.
Mechanism of Action
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride exerts its effects by selectively inhibiting Cyclin-Dependent Kinase and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase. The inhibition occurs through binding to the active sites of these kinases, thereby preventing their phosphorylation activity . This leads to the disruption of cell cycle progression and other kinase-mediated pathways, which is particularly relevant in cancer and neurological disease research .
Comparison with Similar Compounds
Similar Compounds
ML 315: The free base form of 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride.
Other CDK Inhibitors: Compounds like roscovitine and flavopiridol also inhibit CDK but may have different selectivity profiles and potency.
Other DYRK Inhibitors: Compounds such as harmine and INDY target DYRK with varying degrees of selectivity and efficacy.
Uniqueness
This compound is unique due to its dual inhibition of both CDK and DYRK, with high selectivity and potency . This dual inhibition makes it a valuable tool in research, providing insights into the combined roles of these kinases in various biological processes and diseases .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2.ClH/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16;/h1-6,8-9H,7,10H2,(H,21,22,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCDEAAKKQCKSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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